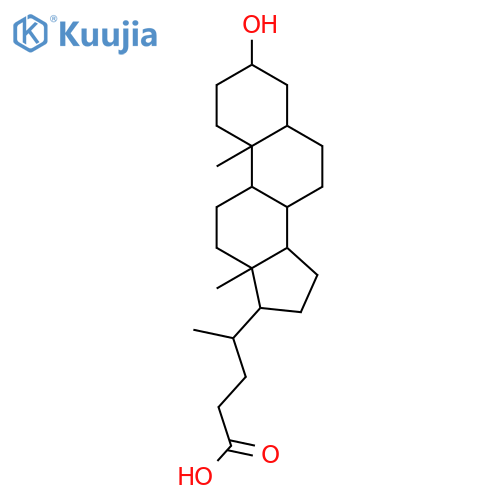

Cas no 1534-35-6 ((3b,5b)-3-Hydroxycholan-24-oic acid)

(3b,5b)-3-Hydroxycholan-24-oic acid 化学的及び物理的性質

名前と識別子

-

- Cholan-24-oic acid,3-hydroxy-, (3b,5b)-

- (4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

- (3beta,5beta)-3-Hydroxycholan-24-oic acid

- Cholan-24-oic acid, 3-hydroxy-, (3beta,5beta)-

- Isolithocholic acid

- Iso-LCA

- CHEBI:81253

- (4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tet

- SCHEMBL289049

- 3beta-lithocholic acid

- 3b-Hydroxy-5b-cholanic acid

- NS00125346

- beta-Lithocholic acid

- 5b-Cholanic acid-3b-ol

- 1534-35-6

- 3b-Hydroxy-5b-cholanate

- b-Lithocholanic acid

- beta-Lithocholanate

- b-Lithocholanate

- 3b-Hydroxy-5b-cholan-24-oate

- 3b-Hydroxy-5b-cholanoic acid

- 3-Epilithocholic acid

- (R)-4-((3S,5R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

- 3b-Hydroxy-5b-cholanoate

- 3b-lithocholic acid

- 5beta-cholanic acid-3beta-ol

- Q27105090

- 3beta-Hydroxy-5beta-cholan-24-oic Acid

- MS-26120

- b-Lithocholic acid

- beta-Lithocholate

- CHEMBL270067

- C17658

- HY-B0172B

- BDBM50394657

- 3b-Lithocholate

- AKOS030531970

- LMST04010004

- 3b-Hydroxy-5b-cholan-24-oic acid

- b-Lithocholate

- beta-Lithocholanic acid

- DTXSID201315537

- 3-Epilithocholate

- F82930

- CS-0179668

- (3b,5b)-3-Hydroxycholan-24-oic acid

- (3-Beta,5-Beta)-3-Hydroxycholan-24-oic acid

- (4R)-4-((3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)pentanoic acid

-

- インチ: InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)

- InChIKey: SMEROWZSTRWXGI-UHFFFAOYSA-N

- ほほえんだ: OC(CCC(C1CCC2C3CCC4CC(CCC4(C)C3CCC12C)O)C)=O

計算された属性

- せいみつぶんしりょう: 376.29774513g/mol

- どういたいしつりょう: 376.29774513g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 574

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 6.3

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 174-176°C

- ふってん: 511.0±23.0 °C at 760 mmHg

- フラッシュポイント: 276.9±19.1 °C

- ようかいど: Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly)

- じょうきあつ: 0.0±3.0 mmHg at 25°C

(3b,5b)-3-Hydroxycholan-24-oic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

(3b,5b)-3-Hydroxycholan-24-oic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0179668-1mg |

Isolithocholic acid |

1534-35-6 | ≥98.0% | 1mg |

$150.0 | 2022-04-27 | |

| ChemScence | CS-0179668-5mg |

Isolithocholic acid |

1534-35-6 | ≥98.0% | 5mg |

$450.0 | 2022-04-27 | |

| TRC | H824865-100mg |

(3b,5b)-3-Hydroxycholan-24-oic acid |

1534-35-6 | 100mg |

$ 1047.00 | 2023-09-07 | ||

| Larodan | 65-1101-5-10mg |

Isolithocholic acid |

1534-35-6 | >99% | 10mg |

€380.00 | 2025-03-07 | |

| 1PlusChem | 1P00B4LM-5mg |

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

1534-35-6 | ≥95% | 5mg |

$126.00 | 2024-06-20 | |

| 1PlusChem | 1P00B4LM-10mg |

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

1534-35-6 | ≥95% | 10mg |

$180.00 | 2024-06-20 | |

| A2B Chem LLC | AF18378-5mg |

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

1534-35-6 | ≥95% | 5mg |

$73.00 | 2024-04-20 | |

| TRC | H824865-250mg |

(3b,5b)-3-Hydroxycholan-24-oic acid |

1534-35-6 | 250mg |

$ 2277.00 | 2023-09-07 | ||

| 1PlusChem | 1P00B4LM-25mg |

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

1534-35-6 | ≥95% | 25mg |

$368.00 | 2024-06-20 | |

| MedChemExpress | HY-B0172B-5mg |

Isolithocholic acid |

1534-35-6 | ≥98.0% | 5mg |

¥4500 | 2024-04-19 |

(3b,5b)-3-Hydroxycholan-24-oic acid サプライヤー

(3b,5b)-3-Hydroxycholan-24-oic acid 関連文献

-

Jia Xu,Shiwei Xie,Shuyan Chi,Shuang Zhang,Junming Cao,Beiping Tan Food Funct. 2022 13 3050

-

Shuchen Liu,Yue Zhang,Baoping Qu,Gaofeng Qin,Jinjun Cheng,Fang Lu,Huihua Qu,Yan Zhao Anal. Methods 2017 9 625

-

Yuan Cui,Yan Yin,Shilan Li,Zhengli Wu,Yisha Xie,Qingfan Qian,Hao Yang,Xinli Li Food Funct. 2022 13 2805

-

Wen-De Lai,Te-Hsuan Tung,Chu-Yun Teng,Chia-Hsuan Chang,Yang-Ching Chen,Hui-Yu Huang,Hsin-Chien Lee,Shih-Yi Huang Food Funct. 2022 13 2662

-

Chen-Jie Ling,Jia-Ying Xu,Yun-Hong Li,Xing Tong,Huan-Huan Yang,Jing Yang,Lin-Xi Yuan,Li-Qiang Qin Food Funct. 2019 10 7299

(3b,5b)-3-Hydroxycholan-24-oic acidに関する追加情報

(3b,5b)-3-Hydroxycholan-24-oic acid(CAS No. 1534-35-6)の科学的特性と応用可能性

(3b,5b)-3-Hydroxycholan-24-oic acidは、胆汁酸の一種であり、ステロイド骨格を持つ重要な生体分子です。CAS番号1534-35-6で特定されるこの化合物は、肝臓代謝や脂質消化に関与するため、近年生化学研究や医薬品開発分野で注目されています。特に腸内細菌叢との相互作用が、健康維持や疾患予防の観点から研究されています。

この化合物の構造は、3β位の水酸基と24位のカルボン酸が特徴的です。この特異的な構造により、細胞膜透過性や受容体結合活性が調整され、シグナル伝達経路に影響を与えることが知られています。最近の研究では、代謝疾患や炎症性疾患との関連性が報告されており、バイオマーカーとしての可能性も探られています。

現代の健康トレンドである「腸活」や「マイクロバイオームケア」において、(3b,5b)-3-Hydroxycholan-24-oic acidの役割が再評価されています。検索エンジンで頻繁に検索される「胆汁酸とダイエット」や「腸内環境改善」といったキーワードとも深く関連しており、機能性食品やサプリメント開発への応用が期待されています。

分析技術の進歩に伴い、質量分析やNMR分光法を用いた(3b,5b)-3-Hydroxycholan-24-oic acidの検出感度が向上しました。これにより、微量サンプルからの定量が可能となり、臨床検査や創薬スクリーニングでの活用が拡大しています。特にLC-MS/MS技術の発展が、この分野の研究を加速させています。

製薬業界では、1534-35-6を基本骨格とする誘導体創薬が活発です。構造修飾により、選択的活性や生体利用効率を最適化した新規化合物の開発が進められています。最近の特許文献では、代謝調節剤や抗炎症剤としての用途が特に注目されています。

安全性プロファイルに関する研究では、(3b,5b)-3-Hydroxycholan-24-oic acidが適切な濃度範囲内で使用される場合、生体適合性が高いことが確認されています。ただし、用量依存性の影響があるため、トキシコキネティクス研究が継続されています。この点は、消費者がよく検索する「サプリメントの安全性」という疑問にも関連する重要な情報です。

将来展望として、パーソナライズドメディシンへの応用が期待されています。個々人の腸内細菌組成に合わせた精密栄養学アプローチにおいて、1534-35-6を指標とした個別化戦略が検討されています。これは、現在注目を集めている「テーラーメイド医療」の流れにも合致する研究分野です。

持続可能性の観点から、バイオベースドプロダクション技術の開発も進んでいます。微生物発酵などを用いたグリーンケミストリーアプローチにより、環境負荷の少ない製造プロセスが模索されています。このテーマは、「サステナブルな医薬品開発」という検索クエリでもよく取り上げられるホットトピックです。

総合的に見ると、(3b,5b)-3-Hydroxycholan-24-oic acid(CAS 1534-35-6)は、基礎研究から応用開発まで幅広い可能性を秘めた化合物です。健康意識の高まりや分析技術の進歩を背景に、今後さらに研究が深化していくことが予想されます。